molecular formula C16H18N2O5S B2873839 5-(2,5-dimethoxyphenyl)-3-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole CAS No. 710967-85-4

5-(2,5-dimethoxyphenyl)-3-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole

Cat. No.: B2873839
CAS No.: 710967-85-4
M. Wt: 350.39
InChI Key: LPHRHKLZIKMPPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,5-dimethoxyphenyl)-3-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole is a useful research compound. Its molecular formula is C16H18N2O5S and its molecular weight is 350.39. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Bonding Characteristics

The study by Zheng, Wang, and Fan (2010) on the cooperative N–H···N, N–H···O, and O–H···N bonded molecular dimers of two new 3,5-diaryl-1H-pyrazoles highlights the significance of intermolecular hydrogen bonding in pyrazole derivatives. This research underlines the importance of pyrazole compounds in understanding molecular dimerization processes through hydrogen bonds, which could be relevant for the compound given its structural similarity (Zheng, Wang, & Fan, 2010).

Synthetic Applications

Yuan, Yao, and Tang (2017) presented a transition-metal-free decarboxylative fluorination of electron-rich heteroaromatics, including pyrazole derivatives. This method could potentially be applied to the synthesis or functionalization of the compound , suggesting its utility in organic synthesis and the development of fluorinated derivatives for pharmaceutical research (Yuan, Yao, & Tang, 2017).

Antioxidant and Antimicrobial Activities

Prabakaran, Manivarman, and Bharanidharan (2021) explored the catalytic synthesis, ADMET, QSAR, and molecular modeling studies of novel chalcone derivatives, demonstrating potent antioxidant agents. While the specific compound was not studied, the methodology and findings suggest that similar pyrazole derivatives could be investigated for their antioxidant properties, indicating potential research applications in medicinal chemistry (Prabakaran, Manivarman, & Bharanidharan, 2021).

Molecular Docking and Biological Activities

The synthesis, molecular docking analysis, and evaluation of antibacterial and antioxidant activities of tri-substituted pyrazoles, as reported by Lynda (2021), indicate the broad potential of pyrazole derivatives in drug discovery. This study's approach to understanding the interactions between synthesized compounds and biological targets could guide research into the compound's biological and pharmacological properties (Lynda, 2021).

Properties

IUPAC Name

3-(2,5-dimethoxyphenyl)-5-(furan-2-yl)-2-methylsulfonyl-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5S/c1-21-11-6-7-15(22-2)12(9-11)14-10-13(16-5-4-8-23-16)17-18(14)24(3,19)20/h4-9,14H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPHRHKLZIKMPPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2CC(=NN2S(=O)(=O)C)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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